molecular formula C21H21F3N4O3S B2928227 3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1189889-47-1

3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2928227
CAS RN: 1189889-47-1
M. Wt: 466.48
InChI Key: UUIATIBGYXQVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as alpha amino acid esters . It has a molecular weight of 487.4g/mol and a molecular formula of C24H21F4N5O2 . The compound is canonicalized and has an XLogP3-AA of 3.4 .


Molecular Structure Analysis

The exact mass of the compound is 487.16313758 . Further structural analysis would require more specific data or advanced computational methods.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 487.4g/mol, a molecular formula of C24H21F4N5O2, and an XLogP3-AA of 3.4 . Additional physical and chemical properties would require more specific experimental data.

Scientific Research Applications

Synthesis and Structural Analysis

This chemical compound is part of a broader class of benzothiazine derivatives that have been extensively researched for their potential biological activities. A study by Krzyżak et al. (2013) focused on the synthesis and thermal behavior of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives, including compounds similar in structure to the specified chemical. These compounds were synthesized and analyzed using differential scanning calorimetry (DSC) to explore their crystal forms and tautomeric behaviors, suggesting potential for further pharmaceutical application due to their structural properties Krzyżak, Szczęśniak-Sięga, & Malinka, 2013.

Biopharmaceutical Applications

The combination of benzothiazine and piperazine structures has been explored for their biopharmaceutical applications. Saroha, Chhavi, & Sharma (2020) conducted a study on the biopharmaceutical importance of substituted 4H-1,4-benzothzine and piperazine, revealing their potential as antimicrobial and antioxidant agents. This research underscores the chemical's applicability in developing new therapeutic agents Saroha, Chhavi, & Sharma, 2020.

Potential Antihypertensive Applications

Compounds within the 1,2,4-benzothiadiazine class have shown promise in antihypertensive applications. For instance, Cecchetti et al. (2000) investigated compounds with a piperazine moiety linked to the benzothiazine nucleus for their alpha-adrenoceptor affinity, identifying several as potential antihypertensive agents. This study highlights the relevance of such compounds in the development of new medications for hypertension Cecchetti, Schiaffella, Tabarrini, & Fravolini, 2000.

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer potential of benzothiazine derivatives has also been a subject of interest. Mekky & Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating significant antibacterial efficacies and biofilm inhibition activities. These findings suggest the chemical compound's potential role in addressing bacterial resistance and biofilm-associated infections Mekky & Sanad, 2020.

properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3S/c22-21(23,24)15-4-3-5-16(14-15)27-10-12-28(13-11-27)20(29)9-8-19-25-17-6-1-2-7-18(17)32(30,31)26-19/h1-7,14H,8-13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIATIBGYXQVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.